(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
The compound (E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide features a conjugated enamide backbone with multiple aromatic substituents. Key structural elements include:
- Cyanovinyl group: Enhances electron-withdrawing properties and stabilizes the planar E-configuration.
- 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl moiety: Provides steric bulk and lipophilicity, likely influencing membrane permeability.
Properties
IUPAC Name |
(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O6/c1-34-22-7-2-14(9-23(22)35-13-15-3-4-17(25)10-19(15)26)8-16(12-27)24(31)28-20-6-5-18(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEVSXLFDLPYFS-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C22H20Cl2N4O4. The structure features multiple functional groups, including cyano, methoxy, and nitrophenyl moieties, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antioxidant Activity : Compounds with methoxy and nitro groups can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : The presence of cyano and aromatic rings suggests potential inhibition of key enzymes involved in metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs inhibited cell proliferation in breast cancer and leukemia models.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | K562 | 10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of a related compound using the DPPH radical scavenging assay. Results indicated a significant reduction in DPPH concentration at concentrations above 50 µg/mL.- : The compound exhibited potent antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases.
-
Cytotoxicity Assessment :
Another study focused on the cytotoxic effects of a structurally similar compound on human cancer cell lines. The results demonstrated that at concentrations of 25 µM, significant cell death was observed in both breast and lung cancer cells.- : The findings support further investigation into the compound's therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound A : (E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- Key Differences :
- Chlorine substituents at the 4-position of the benzyloxy group (vs. 2,4-dichloro in the target).
- Nitrophenyl group lacks the 2-hydroxy substituent.
- Implications: Reduced hydrogen bonding capacity due to absence of phenolic -OH. Altered steric profile may affect target binding affinity.
Compound B : (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
- Key Differences :
- Fluorine atom at the 6-position of the benzyloxy group (vs. 2,4-dichloro in the target).
- Amide nitrogen linked to 4-methoxyphenyl (vs. 2-hydroxy-4-nitrophenyl).
- Implications :
- Fluorine’s electronegativity may enhance metabolic stability.
- Methoxy group increases lipophilicity but reduces hydrogen bonding compared to nitro/hydroxy groups.
Functional Group Modifications
Compound C : (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 866156-40-3)
- Key Differences: Trifluoromethyl (-CF₃) group replaces the nitro (-NO₂) substituent. Hydroxy and methoxy groups at 2- and 3-positions of the phenyl ring (vs. 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy).
- Implications: -CF₃ is strongly electron-withdrawing, enhancing π-π stacking but reducing redox reactivity compared to -NO₂. Simplified substitution pattern may improve synthetic accessibility.
Compound D : (E)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
- Key Differences: Thiophene ring replaces the central phenyl group. Cyanogroup is part of a thiophene heterocycle.
- Implications: Thiophene’s aromaticity and sulfur atom could alter solubility and electronic properties. Potential for enhanced interaction with sulfur-binding enzymes or receptors.
Crystallographic and Conformational Insights
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate : Structural studies confirm the E-configuration’s stability, with the cyano group and ester moiety adopting a planar arrangement. Analogous enamide derivatives (e.g., the target compound) likely exhibit similar conformational rigidity, critical for maintaining binding pocket complementarity.
Physicochemical and Pharmacokinetic Properties
- Target Compound : High lipophilicity due to dichlorophenyl and methoxy groups may enhance tissue penetration but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
